2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid
CAS No.: 1547458-39-8
Cat. No.: VC2892123
Molecular Formula: C9H9ClO4S
Molecular Weight: 248.68 g/mol
* For research use only. Not for human or veterinary use.
![2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid - 1547458-39-8](/images/structure/VC2892123.png)
Specification
CAS No. | 1547458-39-8 |
---|---|
Molecular Formula | C9H9ClO4S |
Molecular Weight | 248.68 g/mol |
IUPAC Name | 2-[2-(chlorosulfonylmethyl)phenyl]acetic acid |
Standard InChI | InChI=1S/C9H9ClO4S/c10-15(13,14)6-8-4-2-1-3-7(8)5-9(11)12/h1-4H,5-6H2,(H,11,12) |
Standard InChI Key | RSIVVUPKCIHPNO-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CC(=O)O)CS(=O)(=O)Cl |
Canonical SMILES | C1=CC=C(C(=C1)CC(=O)O)CS(=O)(=O)Cl |
Introduction
Chemical Identity and Structure
2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid is characterized by the following identifiers and structural information:
Parameter | Value |
---|---|
CAS Number | 1547458-39-8 |
Molecular Formula | C₉H₉ClO₄S |
Molecular Weight | 248.68 g/mol |
IUPAC Name | 2-[2-(chlorosulfonylmethyl)phenyl]acetic acid |
InChI Key | RSIVVUPKCIHPNO-UHFFFAOYSA-N |
SMILES | O=C(O)CC1=CC=CC=C1CS(=O)(Cl)=O |
The compound features a phenyl ring with two key substituents: an acetic acid group at one position and a chlorosulfonyl methyl group at an adjacent position. This specific arrangement creates a molecule with distinct chemical behavior due to the presence of both acidic carboxyl and highly reactive chlorosulfonyl functional groups .
Physical and Chemical Properties
The physical and chemical properties of 2-{2-[(chlorosulfonyl)methyl]phenyl}acetic acid reflect its complex structure and reactivity profile:
Property | Description |
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Physical State | Crystalline solid at room temperature |
Purity (Commercial) | Typically 95% |
Solubility | Slight solubility in water; more soluble in organic solvents |
Reactivity | Highly reactive due to chlorosulfonyl group |
Stability | Sensitive to moisture; requires controlled storage conditions |
The compound's chlorosulfonyl group is particularly susceptible to nucleophilic attack, making it reactive toward various nucleophiles including amines, alcohols, and thiols. This reactivity pattern is valuable in synthetic applications but necessitates careful handling and storage protocols .
Chemical Reactivity
The reactivity of 2-{2-[(chlorosulfonyl)methyl]phenyl}acetic acid is dominated by its functional groups, particularly the highly electrophilic chlorosulfonyl moiety:
Reactions of the Chlorosulfonyl Group
The chlorosulfonyl group undergoes several key reaction types:
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Nucleophilic Substitution Reactions: The chlorosulfonyl group readily reacts with nucleophiles, with the chlorine being replaced by:
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Amines to form sulfonamides
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Alcohols to form sulfonate esters
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Thiols to form thiosulfonates
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Reduction Reactions: The compound can undergo reduction to form various sulfonyl derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
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Hydrolysis Reactions: In aqueous environments, the chlorosulfonyl group can hydrolyze to form a sulfonic acid derivative.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety exhibits typical reactivity patterns:
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Esterification: Reaction with alcohols to form various esters
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Amidation: Reaction with amines to form amides
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Reduction: Conversion to alcohols, aldehydes, or other reduced forms
The presence of both functional groups allows for selective transformations and the potential to create diverse chemical derivatives for various applications .
Structural Relationships and Comparisons
2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid shares structural similarities with several related compounds, providing context for understanding its properties:
Compound | Key Differences | Relevance |
---|---|---|
Phenylacetic acid | Lacks chlorosulfonyl group | Parent compound with simpler reactivity profile |
2-(Chloromethyl)phenylacetic acid | Contains chloromethyl instead of chlorosulfonyl | Intermediate with lower reactivity |
4-(Methylsulfonyl)phenylacetic acid | Methylsulfonyl group at para position | Shows different regioselectivity in reactions |
Methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate | Methyl ester instead of free acid | Often used as a synthetic precursor |
The distinctive positional arrangement of the functional groups in 2-{2-[(chlorosulfonyl)methyl]phenyl}acetic acid contributes to its specific chemical behavior and potential applications .
Applications in Chemical Research
The unique structure and reactivity of 2-{2-[(chlorosulfonyl)methyl]phenyl}acetic acid make it valuable in several research contexts:
Synthetic Applications
The compound serves as an important building block in organic synthesis, particularly for:
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Pharmaceutical Intermediate: The compound can be used in the synthesis of biologically active compounds, especially those containing sulfonamide functionalities.
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Coupling Partner: The chlorosulfonyl group provides an excellent handle for coupling reactions to introduce various functionalities.
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Heterocyclic Synthesis: The compound can be used in the construction of complex heterocyclic systems with potential biological activities .
Hazard Type | Classification |
---|---|
GHS Pictogram | GHS07 (Warning) |
Signal Word | Warning |
Hazard Statements | H315: Causes skin irritation |
H319: Causes serious eye irritation | |
H335: May cause respiratory irritation |
Analytical Characterization
Standard analytical techniques for the characterization of 2-{2-[(chlorosulfonyl)methyl]phenyl}acetic acid include:
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NMR Spectroscopy: ¹H and ¹³C NMR to confirm structure and purity
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Mass Spectrometry: To verify molecular weight and fragmentation pattern
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IR Spectroscopy: To identify functional groups, particularly the characteristic sulfonyl and carboxylic acid stretching frequencies
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Elemental Analysis: To confirm elemental composition
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HPLC: To assess purity and detect potential impurities
These analytical approaches are essential for confirming the identity and quality of the compound for research applications .
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